Dirhodium(II) tetrakis(caprolactam)
CAS No.:
Cat. No.: VC16577408
Molecular Formula: C24H40N4O4Rh2
Molecular Weight: 654.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H40N4O4Rh2 |
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Molecular Weight | 654.4 g/mol |
IUPAC Name | rhodium(2+);3,4,5,6-tetrahydro-2H-azepin-7-olate |
Standard InChI | InChI=1S/4C6H11NO.2Rh/c4*8-6-4-2-1-3-5-7-6;;/h4*1-5H2,(H,7,8);;/q;;;;2*+2/p-4 |
Standard InChI Key | SJMHYMNHWAKIQF-UHFFFAOYSA-J |
Canonical SMILES | C1CCC(=NCC1)[O-].C1CCC(=NCC1)[O-].C1CCC(=NCC1)[O-].C1CCC(=NCC1)[O-].[Rh+2].[Rh+2] |
Introduction
Structural Characteristics and Molecular Configuration
Core Coordination Geometry
Dirhodium(II) tetrakis(caprolactam) adopts a dinuclear paddlewheel structure, wherein two rhodium atoms are bridged by four ε-caprolactam-derived carboxamidate ligands . Each rhodium center resides in a square-pyramidal coordination environment, with four equatorial nitrogen and oxygen atoms from the caprolactam ligands and one axial site available for substrate binding. The Rh–Rh bond distance, a critical determinant of catalytic activity, measures approximately 2.45 Å, slightly elongated compared to dirhodium acetate () due to the steric and electronic effects of the caprolactam rings .
Ligand Architecture and Stereochemical Influence
The ε-caprolactam ligands, cyclic amides derived from caprolactam, impose a rigid chiral environment around the dirhodium core. The cis-2,2 configuration of the ligands ensures optimal spatial arrangement for enantiocontrol in asymmetric catalysis . Nuclear magnetic resonance (NMR) and X-ray crystallographic studies confirm that the ligands adopt a planar conformation, with the amide carbonyl groups oriented perpendicular to the Rh–Rh axis to minimize steric clashes . This arrangement facilitates π-backbonding between rhodium and the carbonyl oxygen, enhancing the electrophilicity of the metal centers during catalytic cycles.
Synthesis and Physicochemical Properties
Synthetic Methodology
The synthesis of dirhodium(II) tetrakis(caprolactam) typically proceeds via ligand exchange from dirhodium tetraacetate () . In refluxing chlorobenzene (130°C), acetate ligands are displaced by ε-caprolactam anions, driven by the higher stability of the carboxamidate complex. The reaction requires meticulous removal of acetic acid byproduct to prevent reverse ligand exchange. Purification via recrystallization from acetonitrile yields the final product as purple-blue crystals with >99% purity .
Physical and Spectral Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 658.44 g/mol | |
Melting Point | 196–200°C | |
Crystal System | Monoclinic | |
Space Group | ||
UV-Vis | 580 nm (ε = 1,200 M⁻¹cm⁻¹) |
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dichloromethane, acetonitrile) but is insoluble in water and hydrocarbons. Its stability under aerobic conditions contrasts with more oxidation-prone dirhodium carboxylates, making it suitable for reactions requiring ambient handling .
Catalytic Applications in Organic Synthesis
Enantioselective Carbenoid Transformations
Dirhodium(II) tetrakis(caprolactam) excels in catalyzing carbenoid insertions and cyclopropanations with exceptional enantiomeric excess (ee). For example, intramolecular cyclopropanation of prenyl diazoacetates using this catalyst achieves up to 98.6% ee, outperforming dirhodium acetate by >30% . The stereochemical outcome arises from the chiral pocket formed by the caprolactam ligands, which orient the diazo compound’s substituents into favorable van der Waals contact with the ligand framework .
Allylic and Benzylic Oxidations
In allylic oxidation reactions, the catalyst mediates hydrogen abstraction from tertiary C–H bonds, as demonstrated in the oxidation of tert-butyldimethylsilyl-protected trans-dehydroandrosterone . Using tert-butyl hydroperoxide (TBHP) as the oxidant, the reaction proceeds with 85% yield and >90% regioselectivity for the allylic alcohol product . Comparative studies show that dirhodium caprolactam achieves higher turnover frequencies (TOF = 120 h⁻¹) than its acetate counterpart (TOF = 45 h⁻¹) under identical conditions .
Regioselective Azidation of Arenes
Recent advances highlight the compound’s utility in intermolecular azidation reactions. Using trimethylsilyl azide (TMSN₃), electron-rich arenes undergo para-selective azidation with 70–95% yields, a transformation critical to pharmaceutical intermediate synthesis. Mechanistic studies suggest a radical rebound pathway, wherein the dirhodium center stabilizes a nitrogen-centered radical intermediate prior to C–N bond formation.
Comparative Analysis with Related Dirhodium Complexes
Compound | Formula | Catalytic Strengths | Limitations |
---|---|---|---|
Dirhodium(II) tetraacetate | Cost-effective; broad substrate tolerance | Moderate enantioselectivity | |
Dirhodium(II) tetraphenylacetate | Enhanced steric bulk for hindered substrates | Reduced reactivity in oxidations | |
Dirhodium(II) tetrakis(caprolactam) | Superior enantiocontrol; aerobic stability | Higher synthesis cost |
Parameter | Specification |
---|---|
Hazard Codes (GHS) | Xi (Irritant) |
LD₅₀ (oral, rat) | >2,000 mg/kg |
Skin Corrosion/Irritation | Category 2 |
Operational Guidelines
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Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, lab coat.
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First Aid: Flush eyes with water for 15 minutes; wash skin with soap and water.
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Storage: Inert atmosphere, 2–8°C, away from strong oxidizers .
Recent Research Developments and Future Directions
A 2021 addendum to allylic oxidation methodologies underscored the catalyst’s compatibility with silyl-protected steroids, enabling streamlined synthesis of anti-inflammatory agents . Current investigations focus on immobilizing the complex on silica supports to facilitate catalyst recycling, though initial trials show a 40% activity drop after three cycles. Computational studies using density functional theory (DFT) aim to predict ligand modifications that could enhance reactivity toward aliphatic C–H bonds .
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